molecular formula C22H25N5O5 B2701880 benzyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887874-78-4

benzyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2701880
M. Wt: 439.472
InChI Key: BQSRWHRLHCZNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Isomerization in Imidazole Derivatives

Research by Itaya et al. (1999) explored the isomerization processes in imidazole derivatives, which are structurally related to benzyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate. This study provides insights into the rearrangements and equilibrium positions in such compounds, which is essential for understanding their behavior in different chemical environments.

Synthesis and Biological Activity of Imidazole Derivatives

Patil et al. (2010) focused on the synthesis and evaluation of imidazole derivatives for antibacterial and cytotoxic properties (Patil et al., 2010). Their findings contribute to the broader understanding of how such compounds, including benzyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate, can be synthesized and their potential in medicinal chemistry.

Synthesis and Antimicrobial Evaluation of Imidazole Derivatives

Khanage et al. (2020) investigated the synthesis of imidazole derivatives, including their antibacterial and antifungal activities (Khanage et al., 2020). This research is relevant for understanding the potential applications of benzyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate in developing new antimicrobial agents.

Catalytic Applications of Imidazole Derivatives

Prokofieva et al. (2008) explored the use of a dicopper complex with imidazole ligation for catalytic applications (Prokofieva et al., 2008). This study sheds light on the catalytic potential of imidazole derivatives, which is a significant aspect of the chemical utility of compounds like benzyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate.

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources21.


Future Directions

The future directions for the use and study of this compound are not specified in the available resources21.


Please note that this analysis is based on the information available from the web search results. For more detailed information, it’s recommended to refer to scientific literature or consult with a chemist.


properties

IUPAC Name

benzyl 2-[6-(2-methoxyethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O5/c1-14-15(2)27-18-19(23-21(27)25(14)10-11-31-4)24(3)22(30)26(20(18)29)12-17(28)32-13-16-8-6-5-7-9-16/h5-9H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSRWHRLHCZNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC(=O)OCC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-[6-(2-methoxyethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

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